

# Carfilzomib-d8 CAS number and molecular weight

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## Compound of Interest

Compound Name: Carfilzomib-d8

Cat. No.: B569326

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## Technical Guide: Carfilzomib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carfilzomib-d8**, a deuterated analog of the potent proteasome inhibitor Carfilzomib. This document outlines its core physicochemical properties, details a representative analytical methodology for its use, and illustrates the key signaling pathways affected by its parent compound.

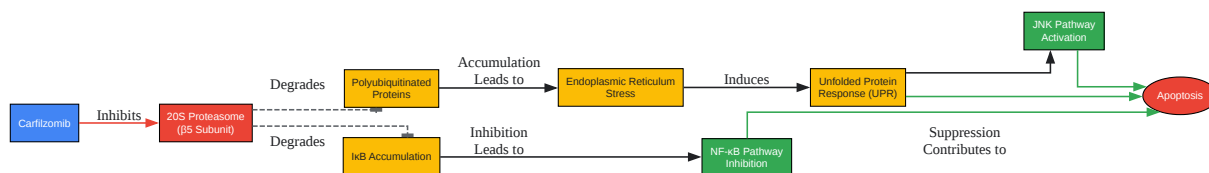
## Core Compound Data

**Carfilzomib-d8** serves as a critical internal standard for the accurate quantification of Carfilzomib in biological matrices during pharmacokinetic and metabolic studies.<sup>[1]</sup> Its deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection without significantly altering its chemical behavior.

Parameter	Value	References
CAS Number	1537187-53-3	[1][2][3][4]
Molecular Formula	C <sub>40</sub> H <sub>49</sub> D <sub>8</sub> N <sub>5</sub> O <sub>7</sub>	[1][3][4]
Molecular Weight	~727.96 g/mol	[1][5]
Exact Mass	727.959184408188	[2]
Synonyms	(alphaS)-alpha-[[2-(4-Morpholinyl-2,2,3,3,5,5,6,6-d8)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide	[1][4][5]

## Mechanism of Action: Proteasome Inhibition Signaling

Carfilzomib, the parent compound of **Carfilzomib-d8**, exerts its therapeutic effect by irreversibly inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for degrading unneeded or misfolded proteins.[2] This inhibition primarily targets the chymotrypsin-like activity associated with the  $\beta 5$  subunit.[4] The resulting disruption of protein homeostasis in cancer cells, which are often highly dependent on the proteasome, leads to apoptosis through several interconnected signaling pathways.

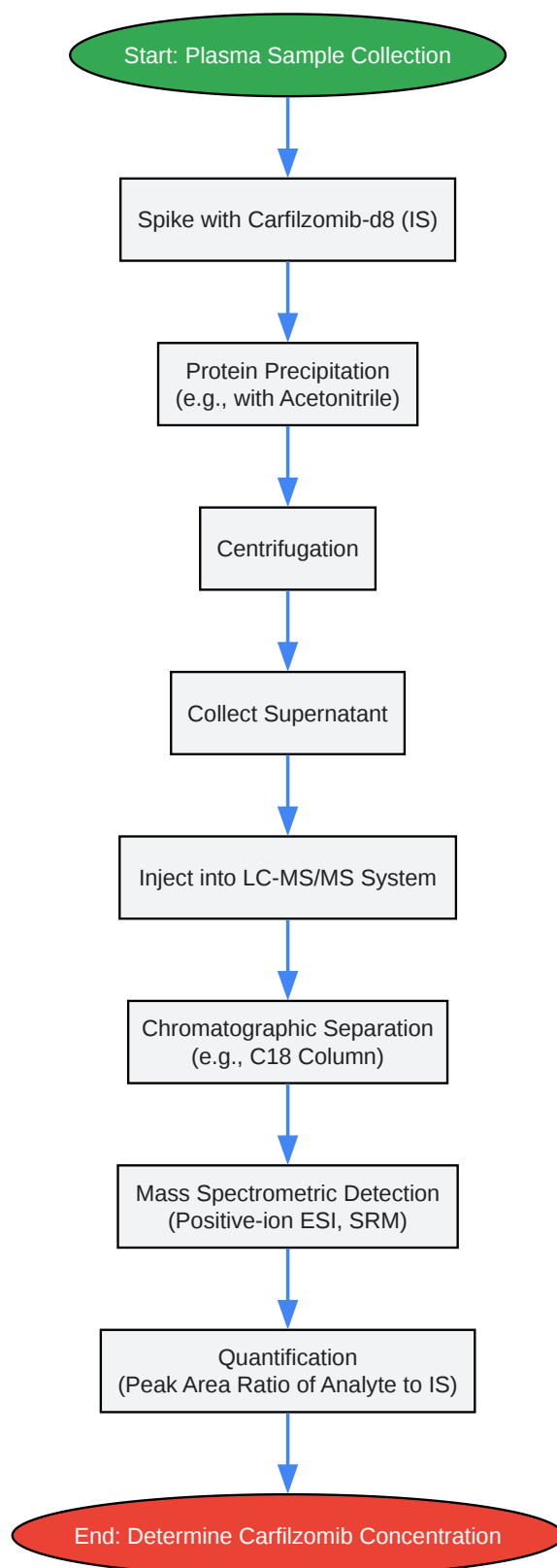


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Carfilzomib's proteasome inhibition and downstream effects.

## Experimental Protocol: Quantification of Carfilzomib in Plasma

The following outlines a typical experimental workflow for the quantification of Carfilzomib in human plasma using **Carfilzomib-d8** as an internal standard (IS) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).



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LC-MS/MS workflow for Carfilzomib quantification.

## Methodology Details:

- Sample Preparation:
  - A small volume of plasma (e.g., 5-100  $\mu$ L) is aliquoted.
  - A known concentration of **Carfilzomib-d8** in a suitable solvent is added to the plasma sample.
  - Protein precipitation is induced by adding a solvent such as acetonitrile. This step is crucial for removing larger protein molecules that can interfere with the analysis.
  - The sample is vortexed and then centrifuged to pellet the precipitated proteins.
  - The resulting supernatant, containing Carfilzomib and **Carfilzomib-d8**, is carefully transferred for analysis.
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is commonly used for separation (e.g., Phenomenex Luna C18, 50x2.0mm, 3 $\mu$ m).
  - Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve ionization.
  - Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Positive-ion electrospray ionization (ESI) is used to generate charged parent ions of both Carfilzomib and **Carfilzomib-d8**.
  - Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. This involves selecting the parent ion of each compound and then monitoring for a specific product ion after fragmentation.
    - Example Transition for Carfilzomib:  $m/z$  720.20 > 100.15

- The use of **Carfilzomib-d8** as an internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy of the quantitative results.

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## References

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